
4-chloro-4H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-4H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of 2-bromobenzoic acid with aniline derivatives in the presence of copper, followed by intramolecular cyclization using sulfuric acid . Another method involves the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Ullmann condensation reaction and cyclization methods mentioned above are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-4H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridone ring structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted acridone derivatives, which can exhibit different biological activities and material properties .
Scientific Research Applications
4-chloro-4H-acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Exhibits antibacterial and antiviral properties, making it a candidate for drug development.
Industry: Used in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-4H-acridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase, which are essential for DNA replication and transcription . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and inhibition of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 4-chloro-4H-acridin-9-one, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its chlorine substitution enhances its ability to interact with biological targets and improves its stability compared to other acridine derivatives .
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-4H-acridin-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7,10H |
InChI Key |
GUSDSULTXRBZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(C3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
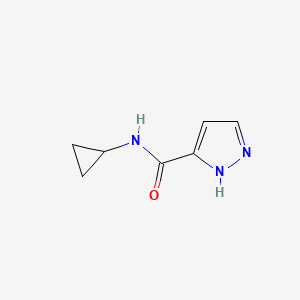
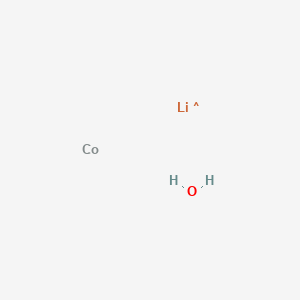


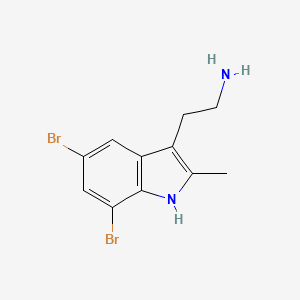
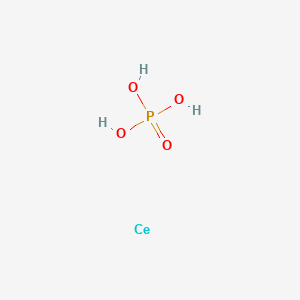
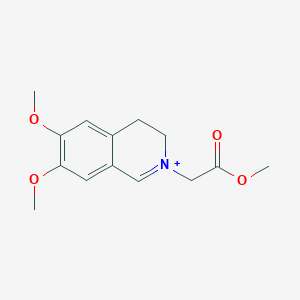

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)

![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
